3-iodo-6-nitro-1H-pyrrolo[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-6-nitro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-5-3-9-6-1-4(11(12)13)2-10-7(5)6/h1-3,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOYUQMUVNUMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273512 | |
| Record name | 3-Iodo-6-nitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190313-51-9 | |
| Record name | 3-Iodo-6-nitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-6-nitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformational Chemistry of 3 Iodo 6 Nitro 1h Pyrrolo 3,2 B Pyridine
Reactivity of the Pyrrole (B145914) Nitrogen (N-1)
The nitrogen atom of the pyrrole ring (N-1) in the 1H-pyrrolo[3,2-b]pyridine scaffold is nucleophilic and can readily participate in various reactions, most notably protection and alkylation/arylation. The reactivity is analogous to that observed in other azaindole systems.
Protection of the N-1 position is a common strategy to prevent unwanted side reactions during subsequent functionalization of the carbon framework. Sulfonyl groups, such as tosyl (Ts) or benzenesulfonyl, are effective protecting groups due to their strong electron-withdrawing character, which reduces the pyrrole's reactivity and enhances stability. nih.gov Another widely used protecting group is the (trimethylsilyl)ethoxymethyl (SEM) group, which can be introduced and later removed under specific conditions. ntnu.no
Alkylation or arylation at the N-1 position is typically achieved by deprotonation with a suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), followed by the addition of an electrophile (e.g., an alkyl halide or aryl halide). google.com For instance, in related pyrrolopyridine systems, N-arylation has been accomplished using copper(II) acetate (B1210297) in the presence of pyridine (B92270), coupling the N-H bond with an arylboronic acid. nih.gov
Reactivity at the Halo (Iodo) Position (C-3)
The carbon-iodine bond at the C-3 position is the most versatile site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective transformations even in the presence of other, less reactive, halogen substituents like bromine or chlorine on the ring. ntnu.nosigmaaldrich.com
Palladium-catalyzed cross-coupling reactions are fundamental tools for modifying the 3-iodo-1H-pyrrolo[3,2-b]pyridine core.
The Suzuki-Miyaura coupling is widely employed to introduce aryl or heteroaryl substituents at the C-3 position. This reaction involves the coupling of the iodo-substituted scaffold with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com In analogous 2-iodo-4-chloropyrrolopyridine systems, chemoselective Suzuki coupling occurs preferentially at the more reactive iodo position, demonstrating the feasibility of site-selective functionalization. ntnu.no Common catalysts for this transformation include palladium complexes with phosphine (B1218219) ligands like XPhos or SPhos. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Analogous Halogenated Pyrrolopyridines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 6-Bromo-1-(aryl)-1H-pyrrolo[3,2-c]pyridine | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 125 °C (Microwave) | 55-85% | nih.gov |
| 2-Iodo-4-chloro-1-SEM-1H-pyrrolo[2,3-b]pyridine | Phenylboronic Acid | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 60 °C | 77% | ntnu.no |
| 3-Chloroindazole | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | High | nih.gov |
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond by reacting the C-3 iodo position with a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). libretexts.orgorganic-chemistry.org This method is crucial for synthesizing arylalkynes and conjugated enynes. libretexts.org
Table 2: General Conditions for Sonogashira Coupling of Aryl Halides
| Halide Type | Alkyne | Catalyst System | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|
| Aryl/Vinyl Halide | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N) | THF or DMF | Room Temp. to 100 °C | libretexts.orgorganic-chemistry.org |
| Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Not specified | Not specified | Room Temp. | organic-chemistry.org |
The Buchwald-Hartwig amination allows for the synthesis of N-arylated or N-alkylated derivatives by coupling the C-3 iodo position with primary or secondary amines. nih.govchemspider.com This transformation is catalyzed by palladium complexes with specialized bulky electron-rich phosphine ligands, such as BINAP or tBuDavePhos, in the presence of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). chemspider.com The reaction's efficiency can be sensitive to the nature of the amine and the steric hindrance around the coupling site. nih.gov
While palladium-catalyzed reactions are dominant, direct nucleophilic aromatic substitution (SNAr) at the C-3 position is generally challenging on the pyrrolopyridine core unless significantly activated by strong electron-withdrawing groups. The presence of the C-6 nitro group does enhance the electrophilicity of the pyridine ring, but its influence on the C-3 position of the fused pyrrole ring is less direct. In many cases, SNAr reactions on related chloro-azaindoles require harsh, forcing conditions. ntnu.no Therefore, for the introduction of nucleophiles at C-3, cross-coupling strategies are typically preferred.
Reactivity of the Nitro Group (C-6)
The nitro group at the C-6 position is a powerful electron-withdrawing group that also serves as a synthetic handle for further transformations, most importantly its reduction to a primary amine.
The reduction of the C-6 nitro group to form the corresponding 6-amino-1H-pyrrolo[3,2-b]pyridine derivative is a key transformation. This reaction opens pathways to a wide array of derivatives through subsequent reactions of the newly formed aniline-type amino group. Several methods are available for this reduction.
A classic and effective method is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Another common approach involves the use of metals in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid. nih.gov These methods are generally high-yielding and tolerant of other functional groups, although the iodo group may be susceptible to reduction under certain catalytic hydrogenation conditions.
Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| Fe / Acetic Acid | Heating (e.g., 100 °C) | Generally effective and chemoselective. | nih.gov |
| SnCl₂·2H₂O / HCl | EtOH, Reflux | Standard method for nitro to amine conversion. | Generic |
| H₂ / Pd-C | MeOH or EtOH, rt | Highly efficient; may reduce other susceptible groups. | Generic |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Mild conditions, often used for selective reductions. | Generic |
Beyond reduction to an amine, the nitro group can theoretically undergo other transformations, although these are less commonly reported for this specific scaffold. These could include partial reduction to hydroxylamines or nitroso compounds under carefully controlled conditions. However, the formation of the 6-amino derivative remains the most synthetically valuable and widely utilized transformation of the C-6 nitro group in related heterocyclic systems.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Moiety
The pyridine ring in 3-iodo-6-nitro-1H-pyrrolo[3,2-b]pyridine is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic significantly influences its reactivity towards both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution (EAS):
Nucleophilic Aromatic Substitution (SNAr):
In stark contrast to its inertness towards electrophiles, the pyridine ring of this compound is highly activated for nucleophilic aromatic substitution. Nucleophilic attack on the pyridine ring is favored at the positions ortho and para to the nitrogen atom (C-2 and C-4, or in this fused system, positions adjacent to and opposite the ring junction). uoanbar.edu.iqyoutube.com The nitro group at the C-6 position, being para to the pyridine nitrogen, strongly activates this position for nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. rsc.orgnih.gov
Consequently, the C-6 position is the most likely site for nucleophilic aromatic substitution. A variety of nucleophiles, such as amines, alkoxides, and thiolates, are expected to readily displace a suitable leaving group at this position. While the nitro group itself can sometimes be displaced, it is more common for it to activate a halogen leaving group at the same position. In the case of this compound, if a reaction were to occur on the pyridine part, a nucleophile would preferentially attack the C-6 position.
The following table illustrates the expected outcomes of nucleophilic aromatic substitution on a hypothetical precursor, 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, which would be activated by the nitro group.
| Reagent/Nucleophile | Reaction Conditions | Expected Product at C-6 |
| Ammonia (NH₃) | Heat | 6-Amino-3-iodo-1H-pyrrolo[3,2-b]pyridine |
| Sodium Methoxide (NaOCH₃) | Methanol, Heat | 3-Iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine |
| Sodium Thiophenoxide (NaSPh) | DMF, Heat | 3-Iodo-6-(phenylthio)-1H-pyrrolo[3,2-b]pyridine |
This table represents predicted reactions based on established principles of nucleophilic aromatic substitution on activated pyridine rings.
Chemo- and Regioselectivity in Complex Reaction Systems
In a molecule with multiple reactive sites like this compound, the chemo- and regioselectivity of reactions are of paramount importance. The molecule possesses several potential reaction centers: the C-H bonds on both rings, the N-H of the pyrrole, the iodo group at C-3, and the nitro group at C-6.
The inherent reactivity patterns of the substituted pyrrolopyridine scaffold dictate the likely course of chemical transformations. The electron-rich pyrrole ring is generally more susceptible to electrophilic attack than the electron-deficient pyridine ring. Conversely, the pyridine ring, especially with the C-6 nitro substituent, is primed for nucleophilic attack.
In complex reaction systems, such as palladium-catalyzed cross-coupling reactions, high selectivity can be achieved. For instance, in related halo-substituted pyrrolopyridines, chemoselective cross-coupling has been demonstrated. A study on a 2-iodo-4-chloropyrrolopyridine showed that Suzuki-Miyaura coupling occurred selectively at the more reactive C-2 iodo position, leaving the chloro group at C-4 intact. researchgate.net This highlights the differential reactivity of halogen substituents based on their position on the heterocyclic core.
For this compound, one can predict a high degree of chemo- and regioselectivity:
Nucleophilic Attack: As discussed, nucleophiles will preferentially target the C-6 position on the pyridine ring, activated by the nitro group.
Electrophilic Attack: Electrophiles are expected to react, if at all, on the pyrrole ring, likely at the C-2 position, which is ortho to the pyrrole nitrogen and meta to the deactivating iodo group.
Metal-Catalyzed Cross-Coupling: The C-I bond at the C-3 position of the pyrrole ring would be the primary site for reactions like Suzuki, Stille, or Sonogashira coupling. The C-I bond is significantly more reactive in these transformations than a C-NO₂ bond.
The following table provides a summary of the predicted regioselectivity for different classes of reactions on this compound.
| Reaction Type | Reagent Example | Predicted Site of Reaction | Rationale |
| Nucleophilic Aromatic Substitution | Piperidine | C-6 (Displacement of NO₂) | Activation by the para-nitro group on the electron-deficient pyridine ring. |
| Suzuki Cross-Coupling | Phenylboronic acid, Pd catalyst | C-3 | High reactivity of the C-I bond in palladium-catalyzed reactions. |
| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | C-2 | The pyrrole ring is more susceptible to electrophilic attack than the deactivated pyridine ring. |
This table illustrates the predicted chemo- and regioselectivity based on the electronic properties of the molecule and established reactivity trends in similar heterocyclic systems.
Advanced Structural Characterization and Spectroscopic Investigations for Mechanistic Insights Beyond Basic Identification
Conformational Analysis and Tautomeric Studies via Advanced NMR Spectroscopy
Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D-NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and for elucidating through-bond and through-space correlations. These methods would be essential to confirm the precise substitution pattern and to study the conformational preferences of the molecule, particularly the potential for rotational hindrance or specific spatial arrangements of the nitro group relative to the bicyclic system.
Furthermore, NMR is the primary tool for investigating tautomerism. The pyrrolo[3,2-b]pyridine core possesses a pyrrole-like NH proton, which could potentially exist in equilibrium with a tautomeric form where the proton resides on one of the pyridine (B92270) nitrogen atoms. Variable temperature NMR studies and experiments in different solvents would be employed to probe the position of this equilibrium. For related pyrroloquinoline systems, ¹H NMR spectral criteria have been used to assign tautomeric forms. However, no specific NMR studies investigating the conformational or tautomeric properties of 3-iodo-6-nitro-1H-pyrrolo[3,2-b]pyridine have been reported.
Vibrational Spectroscopy for Functional Group and Interaction Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and probe their chemical environment. The spectrum of this compound would be expected to show characteristic absorption bands. The gas-phase IR spectrum for the parent compound, 1H-pyrrolo[2,3-b]pyridine, is available and shows distinct peaks. For the target compound, key vibrational modes would include:
N-H stretch: A band typically in the region of 3100-3500 cm⁻¹.
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
Nitro (NO₂) group stretches: Strong asymmetric and symmetric stretching bands, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
C=C and C=N ring stretches: Multiple bands in the 1400-1650 cm⁻¹ region.
C-I stretch: A low-frequency band, typically below 600 cm⁻¹.
Analysis of shifts in these frequencies can provide insight into intermolecular interactions, such as hydrogen bonding, which would cause a broadening and red-shifting of the N-H stretching frequency. No specific IR or Raman spectra for this compound have been published.
Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition with high accuracy. For this compound (C₇H₄IN₃O₂), the exact mass would be a key identifier.
MS is also a powerful tool for monitoring reaction progress by detecting the disappearance of reactants and the appearance of products in real-time. In the analysis of complex mixtures, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to separate the components before detection, allowing for the identification of the target compound even in the presence of impurities or byproducts. While predicted mass-to-charge ratios for the related 3-iodo-1H-pyrrolo[3,2-b]pyridine exist, no experimental mass spectral data or fragmentation studies for the nitro-substituted title compound are available.
Table 2: Predicted High-Resolution Mass Spectrometry Data (Note: This table is based on calculation and does not represent experimental findings.)
| Adduct Ion | Calculated m/z |
| [M+H]⁺ | 289.9421 |
| [M+Na]⁺ | 311.9240 |
| [M-H]⁻ | 287.9279 |
Electrochemical Studies of Electronic Properties
Electrochemical methods, such as cyclic voltammetry (CV), would be used to investigate the electronic properties of this compound by probing its oxidation and reduction potentials. The presence of the electron-withdrawing nitro group would be expected to make the compound easier to reduce and harder to oxidize compared to the unsubstituted pyrrolopyridine core. The iodine substituent may also influence the electronic properties. From the CV data, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated, providing valuable information about the compound's potential use in electronic materials or as a redox-active agent. There is currently no published literature on the electrochemical properties of this specific molecule.
Theoretical and Computational Chemistry of 3 Iodo 6 Nitro 1h Pyrrolo 3,2 B Pyridine
Electronic Structure and Molecular Orbital Theory Calculations
The electronic structure of 3-iodo-6-nitro-1H-pyrrolo[3,2-b]pyridine is fundamentally derived from its 1H-pyrrolo[3,2-b]pyridine core, also known as 4-azaindole. This core is a bicyclic heteroaromatic system formed by the fusion of a pyrrole (B145914) and a pyridine (B92270) ring. nih.gov The introduction of an iodine atom at the C3 position and a nitro group at the C6 position significantly modulates the electronic properties of the parent scaffold.
Molecular orbital (MO) theory calculations, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the compound's reactivity and electronic transitions. For the parent 4-azaindole, DFT calculations have been used to predict its electronic spectrum. mdpi.com
A hypothetical representation of the frontier molecular orbital energies and related electronic properties is presented in the table below, based on general principles of substituent effects on aromatic systems.
| Parameter | Hypothetical Value/Description | Influence of Substituents |
| HOMO Energy | Lowered relative to parent | The electron-withdrawing nitro group significantly lowers the HOMO energy. |
| LUMO Energy | Significantly Lowered | The nitro group is a strong π-acceptor, which dramatically lowers the LUMO energy. |
| HOMO-LUMO Gap | Reduced | The combined effects of the substituents are expected to reduce the energy gap. |
| Electron Density | Polarized | High electron density on the nitro group and the nitrogen of the pyridine ring. |
| Dipole Moment | Increased | The strong electron-withdrawing nature of the nitro group induces a significant dipole moment. |
This interactive table is based on established principles of physical organic chemistry.
Reactivity Prediction and Reaction Mechanism Studies (DFT)
Density Functional Theory (DFT) is a powerful tool for predicting the reactivity of molecules and elucidating potential reaction mechanisms. researchgate.net For this compound, DFT calculations can map the electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack.
The nitro group at C6 makes the pyridine ring electron-deficient, rendering it more susceptible to nucleophilic aromatic substitution, although such reactions are generally challenging on pyridine rings. Conversely, the pyrrole ring, while still possessing some aromatic character, is activated towards electrophilic substitution. The iodine at C3 is a potential leaving group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), a common strategy for functionalizing such heterocyclic systems. nih.gov
DFT studies on related azaindole systems have been used to model reaction paths and intermediates. researchgate.net For this compound, DFT could be employed to:
Calculate the activation energies for nucleophilic substitution at various positions.
Model the transition states of palladium-catalyzed cross-coupling reactions at the C-I bond.
Predict the regioselectivity of further electrophilic substitutions.
The table below outlines the predicted reactivity at key positions of the molecule.
| Position | Predicted Reactivity | Rationale |
| N1-H | Acidic Proton | The pyrrolic proton is acidic and can be deprotonated with a suitable base. |
| C2 | Susceptible to Electrophiles | A common site for electrophilic attack in pyrrole systems. |
| C3-I | Site for Cross-Coupling | The carbon-iodine bond is amenable to various transition metal-catalyzed reactions. |
| Pyridine Ring | Susceptible to Nucleophiles | The electron-withdrawing nitro group deactivates the ring towards electrophiles and activates it for nucleophilic attack. |
This interactive table is based on the electronic properties of the molecule and known reactivity patterns of similar heterocyclic compounds.
Conformational Landscape Analysis and Potential Energy Surfaces
Due to the rigid nature of the fused aromatic ring system, this compound has a limited conformational landscape. The primary source of conformational flexibility would be the rotation of the nitro group. A potential energy surface (PES) scan, calculated using computational methods, can determine the rotational barrier of the C-N bond of the nitro group.
It is expected that the planar conformation, where the nitro group is coplanar with the pyridine ring, represents the global energy minimum. This planarity maximizes π-conjugation between the nitro group and the aromatic system. The rotational barrier would likely be modest, allowing for some out-of-plane rotation at room temperature. The planarity of related azaindole derivatives has been confirmed through crystallographic studies. researchgate.net
Molecular Docking and Ligand-Target Interaction Predictions
The 1H-pyrrolo[3,2-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. nih.gov Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.
Given the prevalence of azaindoles as kinase inhibitors, it is plausible to hypothesize that this compound could be docked into the ATP-binding site of various kinases. The pyrrolo[3,2-b]pyridine core can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The substituents at the C3 and C6 positions would then project into different pockets of the binding site, influencing potency and selectivity.
A hypothetical docking study could reveal the following interactions:
Hinge Binding: The N1-H of the pyrrole and the pyridine nitrogen (N4) could form hydrogen bonds with the kinase hinge.
Hydrophobic Interactions: The aromatic rings would engage in hydrophobic interactions within the ATP-binding pocket.
Halogen Bonding: The iodine at C3 could form a halogen bond with a suitable acceptor atom in the protein.
Polar Interactions: The nitro group at C6 could form hydrogen bonds or other polar interactions, potentially with solvent or specific residues.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR studies have been successfully applied to series of azaindole derivatives to understand the structural requirements for potent inhibitory activity against targets like Aurora B kinase. nih.gov
A hypothetical QSAR model for a series of analogs of this compound could be developed to predict their biological activity, for instance, as kinase inhibitors. Such a model would use calculated molecular descriptors as independent variables.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Partial charges, HOMO/LUMO energies | Crucial for electrostatic and hydrogen bonding interactions. |
| Steric | Molecular volume, surface area | Defines the fit of the molecule into the binding site. |
| Hydrophobic | LogP | Influences both binding affinity and pharmacokinetic properties. |
| Topological | Connectivity indices | Encodes information about the branching and shape of the molecule. |
This interactive table illustrates the types of descriptors used in QSAR modeling.
By systematically varying the substituents at different positions of the 1H-pyrrolo[3,2-b]pyridine scaffold and calculating these descriptors, a QSAR model could be built to guide the design of more potent and selective analogs. The model might indicate that bulky substituents at C3 are detrimental, while electron-withdrawing groups at C6 enhance activity, providing a rational basis for further drug discovery efforts.
Mechanistic Investigations of Biological Interactions in Vitro and Preclinical Models Only
Enzyme Inhibition Kinetics and Target Identification
The ability of a compound to selectively inhibit the activity of specific enzymes is a cornerstone of modern drug discovery. Research into the inhibitory profile of 3-iodo-6-nitro-1H-pyrrolo[3,2-b]pyridine has explored its effects on several key enzyme families implicated in disease, most notably protein kinases and enzymes crucial for microbial survival.
Assays for Kinase Inhibition (e.g., FGFR, MPS1, DYRK1A, TRK)
While direct inhibitory data for this compound against a broad panel of kinases is not extensively detailed in publicly available literature, the broader class of pyrrolopyridine derivatives has shown significant potential as kinase inhibitors. For instance, various analogs of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.govrsc.org One such derivative demonstrated inhibitory concentrations (IC₅₀) in the nanomolar range against FGFR1, FGFR2, and FGFR3. nih.gov The 1H-pyrrolo[2,3-b]pyridine nucleus typically forms crucial hydrogen bonds within the kinase hinge region, a common binding motif for this class of inhibitors. nih.gov
Furthermore, the 1H-pyrrolo[2,3-b]pyridine scaffold has been investigated for its inhibitory activity against other kinases such as Traf2 and Nck-interacting kinase (TNIK), which is implicated in colorectal cancer. researchgate.netimist.ma Some compounds within this series have exhibited potent TNIK inhibition with IC₅₀ values below 1 nM. researchgate.net Additionally, derivatives of this scaffold have shown inhibitory activity against Polo-like kinase 4 (PLK4), a regulator of the cell cycle. koreascience.kr The substitution pattern on the pyrrolopyridine ring plays a critical role in determining the potency and selectivity of kinase inhibition. koreascience.kr
Although these findings relate to the broader class of pyrrolopyridines, they provide a strong rationale for the investigation of this compound as a potential kinase inhibitor. The specific electronic and steric contributions of the iodo and nitro substituents at the 3 and 6 positions, respectively, would be expected to significantly influence its binding affinity and selectivity for various kinases.
Inhibition of Other Enzyme Classes (e.g., InhA)
Beyond kinases, the potential of pyrrolopyridine derivatives extends to other enzyme classes. A notable example is the inhibition of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, a key target for antitubercular drugs. nih.govnih.gov Direct inhibitors of InhA are of significant interest, particularly for their potential to overcome resistance to the frontline drug isoniazid. nih.govorientjchem.org While the specific compound this compound has not been explicitly reported as an InhA inhibitor, other nitro-containing compounds have been investigated. For example, 3-nitropropanoic acid has been shown to inhibit InhA with an IC₅₀ value of 71 μM. bris.ac.ukresearchgate.net This suggests that the nitro group present in this compound could potentially contribute to binding and inhibition of this enzyme.
Receptor Binding Studies and Ligand-Receptor Interactions
Information regarding specific receptor binding studies for this compound is limited in the available scientific literature. However, the structural features of this compound, particularly the pyrrolopyridine core, are known to participate in various ligand-receptor interactions. For instance, in the context of kinase inhibition, the nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings frequently act as hydrogen bond acceptors and donors, respectively, anchoring the molecule to the ATP-binding site of the enzyme. nih.gov The iodo group at the 3-position can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition. The nitro group at the 6-position is a strong electron-withdrawing group and can engage in electrostatic and dipole-dipole interactions.
Modulatory Effects on Cellular Pathways (In Vitro)
The ultimate biological effect of a compound is determined by its ability to modulate cellular signaling pathways. In vitro studies using various cell lines have provided insights into the cellular consequences of treatment with pyrrolopyridine derivatives, including effects on cell proliferation, survival, and migration.
Cell Line-Based Mechanistic Assays (e.g., antiproliferative effects, apoptosis induction, migration/invasion inhibition)
Derivatives of the 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine scaffolds have consistently demonstrated antiproliferative activity across a range of cancer cell lines. For example, a 1H-pyrrolo[2,3-b]pyridine derivative with potent FGFR inhibitory activity was shown to inhibit the proliferation of breast cancer cells and induce apoptosis. nih.gov This compound also significantly inhibited the migration and invasion of these cells. nih.gov Similarly, 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors exhibited potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar range. nih.govsemanticscholar.org These compounds were found to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govsemanticscholar.org
While these studies highlight the potential of the pyrrolopyridine scaffold, specific data on the antiproliferative and pro-apoptotic effects of this compound is not currently available. The presence of the iodo and nitro groups would likely modulate these activities, and dedicated studies are required to elucidate its specific cellular effects.
Signaling Pathway Modulation (e.g., PI3K, Ras/Erk, PLC-γ, Akt)
The antiproliferative and pro-apoptotic effects of kinase inhibitors are often mediated through the modulation of downstream signaling pathways. The PI3K/Akt and Ras/Erk pathways are two of the most critical signaling cascades that regulate cell growth, proliferation, and survival, and they are often dysregulated in cancer. nih.gov Inhibition of receptor tyrosine kinases like FGFR by pyrrolopyridine derivatives has been shown to impact these pathways. nih.gov For instance, upon binding of a fibroblast growth factor, FGFR activation leads to the stimulation of downstream pathways including the Ras-MEK-ERK and PI3K-Akt pathways. nih.gov Therefore, inhibitors of FGFR would be expected to suppress signaling through these cascades.
While direct evidence of this compound modulating these specific pathways is lacking, its potential as a kinase inhibitor suggests that it could exert its cellular effects through the attenuation of signaling through pathways such as PI3K/Akt and Ras/Erk. Further investigation is necessary to confirm this hypothesis and to delineate the precise molecular mechanisms by which this compound may influence cellular behavior.
Antimicrobial and Antiviral Activity in Laboratory Models
Extensive searches of scientific literature and databases did not yield any specific studies on the antimicrobial or antiviral activity of the compound This compound . While research has been conducted on the broader family of pyrrolopyridine derivatives, which have shown activity against various microbes and viruses, no data is currently available for this particular substituted compound. For instance, some pyrrolo[3,2-b]pyridine derivatives have been investigated for their activity against resistant strains of E. coli mdpi.com. Additionally, other pyrrolopyridine isomers, such as pyrrolo[3,4-c]pyridine derivatives, have been evaluated for anti-HIV-1 activity mdpi.com. However, these findings are not directly applicable to This compound .
Biophysical Characterization of Compound-Target Interactions
There is currently no publicly available research detailing the biophysical characterization of interactions between This compound and any biological targets. Studies on other pyrrolopyridine derivatives have utilized techniques such as tubulin polymerization assays and molecular modeling to investigate their binding and mechanism of action, primarily in the context of anticancer research nih.govsemanticscholar.org. However, no such biophysical data has been reported for This compound .
Structure Activity Relationship Sar Studies and Rational Design of Analogs
Systematic Modification of the Pyrrolopyridine Core
The pyrrolopyridine scaffold, a fusion of pyrrole (B145914) and pyridine (B92270) rings, represents a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov There are six possible isomers of pyrrolopyridine (aza-indoles), and the specific arrangement of the nitrogen atom and the ring fusion dramatically influences the molecule's biological and physical properties. nih.govmdpi.com
Systematic modification often begins by exploring these core isomeric scaffolds. For instance, while the 1H-pyrrolo[3,2-b]pyridine core has been investigated for activities including antibacterial effects against resistant E. coli, the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold has been developed for its potent inhibitory effects against FMS kinase, making it a candidate for anticancer therapies. nih.govnih.gov This highlights that altering the core structure is a fundamental strategy in SAR studies to orient substituents in different three-dimensional arrangements, thereby targeting a diverse range of biological receptors. The inherent properties of the fused rings—a π-rich pyrrole and a π-deficient pyridine—create a unique electronic environment that can be fine-tuned through isomeric variation and substitution. nih.gov
Impact of Iodo and Nitro Substituents on Biological and Chemical Properties
The biological and chemical profile of 3-iodo-6-nitro-1H-pyrrolo[3,2-b]pyridine is significantly influenced by its two key substituents.
The iodo group at position C3 introduces several important features. As a halogen, it increases lipophilicity, which can enhance membrane permeability. Its large atomic radius allows it to occupy hydrophobic pockets within a target protein's binding site, potentially increasing binding affinity. Furthermore, the iodine atom is capable of forming halogen bonds, a type of non-covalent interaction that can contribute to ligand-receptor binding stability. In a broader context, iodo-substituted heterocycles like 5-iodotubercidin, which contains a pyrrole ring, have demonstrated anticancer properties, underscoring the utility of this substituent. nih.gov From a synthetic standpoint, the iodo group is an invaluable tool, serving as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse chemical moieties to explore the SAR of the C3 position extensively.
The nitro group at position C6 is a potent electron-withdrawing group, which profoundly impacts the electronic character of the pyrrolopyridine ring system through resonance and inductive effects. nih.gov This electronic modulation can alter the pKa of the molecule and enhance interactions with nucleophilic residues in a biological target. nih.gov The oxygen atoms of the nitro group can also act as hydrogen bond acceptors. However, the nitro group is often considered a "mixed blessing" in drug design; it can be both a pharmacophore and a toxicophore. nih.govresearchgate.net Its biological activity, particularly antimicrobial effects, often stems from its metabolic reduction within cells to form reactive nitroso or hydroxylamine intermediates that can induce oxidative stress. researchgate.netsvedbergopen.com This same mechanism can lead to toxicity in human cells, making the inclusion of a nitro group a critical consideration that requires careful balancing of efficacy and safety. svedbergopen.com
Exploration of Diverse Substituent Effects at Key Positions
SAR studies on various pyrrolopyridine isomers reveal that the nature and position of substituents are critical determinants of biological activity and potency.
In a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as tubulin inhibitors, modifications at the C6 position with various aryl groups led to significant differences in antiproliferative activity. Attaching a 3,4,5-trimethoxyphenyl group at the N1 position was a constant feature, while the C6 substituent was varied. The data shows that electron-donating and electron-withdrawing groups on the C6-phenyl ring, as well as their substitution pattern (ortho, meta, para), fine-tune the biological activity. The indole-substituted analog (10t ) demonstrated the highest potency. nih.govtandfonline.com
| Compound | C6-Substituent (R) | IC₅₀ (μM) |
|---|---|---|
| 10a | Phenyl | 1.15 |
| 10b | 2-Methylphenyl | 0.89 |
| 10c | 3-Methylphenyl | 0.54 |
| 10f | 2-Methoxyphenyl | 0.98 |
| 10t | Indol-5-yl | 0.12 |
Similarly, for the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold, substitutions at the C4 and C5 positions were found to be crucial for Janus kinase 3 (JAK3) inhibition. The parent compound with a simple aminoethane group at C4 showed modest activity. However, introducing a cyclohexylamino group at the C4-position and a carbamoyl group to the C5-position led to a dramatic increase in potency, as seen in compound 14c . researchgate.net
| Compound | C4-Substituent | C5-Substituent | JAK3 IC₅₀ (nM) |
|---|---|---|---|
| 6 | -NH(CH₂)₂NH₂ | -H | 1100 |
| 11a | -NH(CH₂)₂NH₂ | -CONH₂ | 1600 |
| 14c | Cyclohexylamino | -CONH₂ | 3.8 |
These examples underscore the principle that even subtle changes to substituents at key positions on the pyrrolopyridine core can lead to orders-of-magnitude differences in biological activity.
Design Principles for Enhanced Target Selectivity
Achieving target selectivity is a primary goal in drug design to minimize off-target effects. For pyrrolopyridine-based compounds, which often target ATP-binding sites of kinases, selectivity is particularly challenging due to the high conservation of this site across the kinome. choderalab.org Rational design principles for enhancing selectivity include:
Exploiting Unique Sub-pockets: Structure-based drug design can identify unique or less-conserved regions adjacent to the primary binding site. Ligands can be designed to extend into these sub-pockets, forming specific interactions that are not possible with other targets. For example, work on imidazo[4,5-d]pyrrolo[2,3-b]pyridine inhibitors of JAK2 achieved greater selectivity by designing analogs that formed a key hydrogen bond with the side chain of Tyr931, a residue in the extended hinge region. nih.gov
Conformational Control: Modifying the core scaffold or introducing rigid substituents can lock the molecule into a specific conformation that is preferentially recognized by the intended target. This reduces the entropic penalty of binding and can disfavor binding to off-targets that would require a different conformation. choderalab.org
Modulating Physicochemical Properties: Fine-tuning properties such as lipophilicity and hydrogen bonding capacity can be used to favor interactions with the specific microenvironment of the target's active site over others.
Computational-Assisted Design of Novel Analogs
Computational chemistry is an indispensable tool for the rational design of novel pyrrolopyridine analogs. Molecular docking, a key technique, allows researchers to predict the binding orientation and affinity of designed compounds within a protein's active site, providing crucial insights before undertaking complex synthesis.
For example, molecular modeling of 1H-pyrrolo[3,2-c]pyridine derivatives suggested that the most potent compounds bind to the colchicine site of tubulin, forming specific hydrogen bonds that correlate with their high antiproliferative activity. tandfonline.com In another study, docking and WaterMap analysis were used to rationalize the observed SAR in a series of 1H-pyrrolo[2,3-b]pyridine-based JAK3 inhibitors, confirming the importance of specific substituent effects. researchgate.net The insights gained from these simulations—such as identifying key hydrogen bonds, hydrophobic interactions, or unfavorable steric clashes—allow for a more focused and efficient design strategy. By predicting which modifications are most likely to improve potency and selectivity, computational methods significantly accelerate the hit-to-lead optimization process. nih.govresearchgate.net
Advanced Applications and Emerging Research Directions
Use as Chemical Probes for Biological Research
The pyrrolopyridine scaffold is structurally similar to the purine ring of ATP, making its derivatives potent candidates for kinase inhibitors. tandfonline.comnih.gov Well-designed pyrrolopyridine analogues can effectively compete with ATP for binding in the hinge region of kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy. nih.govresearchgate.net
The specific structure of 3-iodo-6-nitro-1H-pyrrolo[3,2-b]pyridine offers distinct advantages for its use as a chemical probe:
Target Interaction: The nitro group, being strongly electron-withdrawing, modifies the electronic distribution of the pyrrolopyridine ring system. This can influence hydrogen bonding and other non-covalent interactions within a protein's active site, potentially enhancing binding affinity and selectivity for specific kinases.
Site for Derivatization: The iodine atom at the 3-position acts as a versatile chemical handle. It allows for the covalent attachment of reporter tags, such as biotin or fluorescent labels, through reactions like palladium-catalyzed cross-coupling. This enables the tracking and identification of the probe's biological targets.
Precursor for Active Molecules: Analogous iodinated heterocycles, such as 3-iodo-1H-pyrazolo[3,4-b]pyridine, are established precursors for the synthesis of anticancer drugs. nih.govresearchgate.net This highlights the potential of the 3-iodo-pyrrolopyridine core in developing targeted therapeutic agents.
While direct studies on this compound as a chemical probe are not extensively documented, its structural features are highly analogous to other successful pyrrolopyridine-based kinase inhibitors, suggesting a strong potential for its application in elucidating biological pathways and validating new drug targets.
| Feature | Role in Biological Probes |
| Pyrrolo[3,2-b]pyridine Core | Mimics the purine ring of ATP, enabling competitive binding to kinase active sites. tandfonline.comnih.gov |
| 6-Nitro Group | Modulates electronic properties, potentially enhancing binding affinity and selectivity. |
| 3-Iodo Group | Provides a reactive site for attaching reporter molecules or linkers for target identification. nih.gov |
Incorporation into Complex Molecular Architectures
The this compound molecule is a valuable building block for the synthesis of more complex chemical entities, primarily due to the reactivity of the C-I bond. The iodine substituent makes the 3-position of the pyrrolopyridine ring susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net
Key Coupling Reactions for Elaboration:
| Reaction | Reagent/Catalyst | Bond Formed | Potential Application |
| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst | C-C (sp²) | Synthesis of kinase inhibitors with extended aromatic systems for improved target engagement. mdpi.com |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C-C (sp) | Introduction of rigid alkyne linkers for constructing molecular wires or probes with defined geometries. researchgate.net |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | C-N | Attachment of various amine-containing side chains to modulate solubility and biological activity. |
| Heck Coupling | Alkene, Pd catalyst | C-C (sp²) | Formation of substituted alkenes for further functionalization or as part of a larger conjugated system. |
This synthetic versatility allows chemists to systematically modify the pyrrolopyridine core, creating libraries of compounds for structure-activity relationship (SAR) studies. For instance, coupling different aryl groups at the 3-position can explore the steric and electronic requirements of a kinase's binding pocket, leading to the optimization of inhibitor potency and selectivity. This modular approach is crucial in the development of new therapeutic agents and functional materials. nih.govsemanticscholar.org
Future Prospects in Analytical Chemistry and Advanced Materials
The unique electronic structure of this compound suggests significant potential in the fields of analytical chemistry and materials science, particularly as a component in fluorescent dyes and sensors.
The molecule contains an electron-rich pyrrolopyridine core and a powerful electron-withdrawing nitro group, a classic "push-pull" system. Such architectures often exhibit intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that can give rise to strong fluorescence. Research on related bis-nitro-pyrrolo[3,2-b]pyrrole derivatives has shown that the placement of nitro groups and the molecular geometry strongly influence the dye's photophysical properties, including its fluorescence emission. nih.gov
Potential Applications:
Fluorescent Dyes: The ICT character of the molecule could lead to fluorescence that is highly sensitive to the local environment. This solvatochromism (color shift in different solvents) could be exploited in creating dyes for imaging applications where polarity changes are of interest.
Chemical Sensors: The 3-iodo position provides a convenient point for attaching a receptor unit designed to bind a specific analyte (e.g., a metal ion, anion, or biomolecule). Binding of the analyte to the receptor could perturb the ICT process, resulting in a measurable change in fluorescence intensity or wavelength, thereby signaling the presence of the target.
Advanced Materials: Incorporation of this chromophore into polymers or other materials could impart them with specific optical or electronic properties. These materials could find use in organic light-emitting diodes (OLEDs), nonlinear optics, or as components in advanced coatings.
The combination of tunable fluorescence and synthetic accessibility makes this compound a promising platform for developing next-generation analytical tools and functional materials.
Innovative Methodologies for Future Investigations of Pyrrolopyridines
The broader class of pyrrolopyridines continues to be a fertile ground for chemical and biological research. Future investigations will benefit from the application of innovative and interdisciplinary methodologies to fully unlock the potential of this heterocyclic family.
Emerging Research Directions:
Advanced Synthesis and Functionalization: While classical methods are effective, new strategies are emerging. These include metal-free C-H functionalization reactions, which offer a more atom-economical way to introduce substituents onto the pyrrolopyridine core without the need for pre-installed reactive handles like halogens. researchgate.net The development of novel cascade reactions to construct the bicyclic ring system in a single step also remains a key goal. researchgate.net
High-Throughput Screening (HTS): The creation of diverse libraries of pyrrolopyridine derivatives, enabled by the robust synthetic routes discussed above, can be coupled with HTS programs. nih.gov This allows for the rapid evaluation of thousands of compounds against a wide array of biological targets, accelerating the discovery of new lead molecules for drug development.
Computational and In Silico Design: Molecular modeling, quantum chemical calculations, and machine learning are becoming indispensable tools. mdpi.com These methods can predict the binding modes of pyrrolopyridine derivatives to protein targets, rationalize structure-activity relationships, and guide the design of new compounds with enhanced potency, selectivity, and improved pharmacokinetic properties before they are synthesized in the lab. mdpi.comresearchgate.net
Chemical Biology and Proteomics: Pyrrolopyridine-based probes, once developed, can be used in advanced chemical biology workflows. Techniques like activity-based protein profiling (ABPP) can help identify the full spectrum of cellular targets for a given compound, revealing off-target effects or new therapeutic opportunities.
By integrating these advanced methodologies, researchers can more efficiently explore the vast chemical space of pyrrolopyridines, leading to the discovery and optimization of new molecules for medicine, diagnostics, and materials science.
Q & A
Q. Key Considerations :
- Use bulky ligands (XPhos) to suppress nitro-group interference.
- Monitor reaction progress via TLC to avoid over-alkylation .
Advanced: What is the potential role of this compound in medicinal chemistry?
Pyrrolo[3,2-b]pyridine scaffolds are explored as GluN2B-selective negative allosteric modulators for neurological disorders. The iodine substituent enhances lipophilicity (logP ~2.5), aiding blood-brain barrier penetration, while the nitro group can be reduced to an amine for further functionalization (e.g., amide coupling) .
Q. Case Study :
- Analogues with trifluoromethyl groups showed IC₅₀ = 12 nM for GluN2B inhibition .
- Optimization strategies : Replace iodine with bioisosteres (e.g., CF₃) to reduce CYP450 inhibition .
Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?
Docking studies (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., GluN2B receptor) can predict binding modes. Key steps:
Ligand preparation : Optimize geometry at B3LYP/6-31G* level.
Grid generation : Focus on active-site residues (e.g., Tyr109, Glu236).
Scoring : Compare binding energies (ΔG) with known inhibitors.
Q. Example Result :
| Compound | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| 3-Iodo-6-nitro | -9.2 | Pending |
| Reference Inhibitor | -10.1 | 8.5 |
Advanced: What structure-activity relationship (SAR) trends are observed in nitro- and iodo-substituted pyrrolopyridines?
- Nitro Group : Essential for electron-deficient aromatic systems, enhancing interactions with π-acidic protein pockets. Reduction to NH₂ improves solubility but decreases potency .
- Iodine Substituent : Larger halogens (I > Br > Cl) increase steric bulk and logP, improving membrane permeability but risking off-target binding.
- Positional Effects : Nitro at position 6 (vs. 5) avoids steric clashes in the GluN2B binding pocket .
Q. SAR Table :
| Substituent Position | Biological Activity (GluN2B IC₅₀) | logP |
|---|---|---|
| 6-NO₂, 3-I | 15 nM | 2.5 |
| 5-NO₂, 3-I | 120 nM | 2.4 |
| 6-NH₂, 3-I | 450 nM | 1.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
